molecular formula C12H16F3NO2 B7873776 2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine

2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine

Cat. No.: B7873776
M. Wt: 263.26 g/mol
InChI Key: YJMHZMYXCIXSAG-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine typically involves multiple steps, starting with the preparation of the benzylamine derivative. One common method involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxy-3-(trifluoromethyl)benzaldehyde, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives .

Scientific Research Applications

2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This can lead to more potent and longer-lasting effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(trifluoromethyl)benzylamine
  • 2-Methoxy-4-(trifluoromethyl)benzylamine
  • 3-Methoxy-4-(trifluoromethyl)benzylamine

Uniqueness

2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-methoxy-N-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2/c1-17-6-5-16-8-9-3-4-11(18-2)10(7-9)12(13,14)15/h3-4,7,16H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMHZMYXCIXSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=C(C=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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